2-Cyclohexyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
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Overview
Description
2-Cyclohexyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains both thiazole and thiazolidinone rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves the reaction of cyclohexylamine with a thiazole derivative under specific conditions. One common method involves the cyclization of a thiazole derivative with a suitable cyclohexylamine precursor .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
2-Cyclohexyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves the inhibition of tubulin polymerization, which is crucial for cell division. By disrupting the formation of microtubules, the compound induces mitotic arrest and apoptosis in cancer cells. This mechanism is similar to that of other well-known anticancer agents like combretastatin A-4 and vinblastine .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: A potent tubulin polymerization inhibitor with a similar mechanism of action.
Vinblastine: Another tubulin polymerization inhibitor used in cancer therapy.
Paclitaxel: A widely used anticancer agent that stabilizes microtubules and prevents their disassembly.
Uniqueness
2-Cyclohexyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is unique due to its specific chemical structure, which combines the thiazole and thiazolidinone rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
77655-28-8 |
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Molecular Formula |
C12H16N2OS2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-cyclohexyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H16N2OS2/c15-10-8-17-11(9-4-2-1-3-5-9)14(10)12-13-6-7-16-12/h6-7,9,11H,1-5,8H2 |
InChI Key |
RXHYGXMOMNMNOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2N(C(=O)CS2)C3=NC=CS3 |
Origin of Product |
United States |
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